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molecular formula C10H10O3 B8505963 methyl 2-hydroxy-4-vinylbenzoate

methyl 2-hydroxy-4-vinylbenzoate

Cat. No. B8505963
M. Wt: 178.18 g/mol
InChI Key: DHULXNNMTLLPQH-UHFFFAOYSA-N
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Patent
US07816542B2

Procedure details

A steady stream of O2 (g) is passed through a cold (−78° C.) solution of 2-hydroxy-4-vinyl-benzoic acid methyl ester (3.28 g, 0.0184 mol) in CH2Cl2 (50 ml). After 5 minutes, O3 (g) is bubbled into the solution until the solution's color turns blue/gray. The solution is then purged with O2 (g) for 5 minutes, treated with DMS (4.05 ml, 0.0552 mol) and allowed to warm to room temperature overnight. All volatiles are removed in vacuo and the crude product is purified with silica gel column chromatography (0-100% ethyl acetate in hexanes gradient) to afford 4-formyl-2-hydroxy-benzoic acid methyl ester: ESMS m/z 181.0 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.05 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=O.[CH3:3][O:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=C)=[CH:8][C:7]=1[OH:14].CSC>C(Cl)Cl>[CH3:3][O:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[O:1])=[CH:8][C:7]=1[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
3.28 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C=C)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.05 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
O3 (g) is bubbled into the solution until the solution's color
CUSTOM
Type
CUSTOM
Details
The solution is then purged with O2 (g) for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
All volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product is purified with silica gel column chromatography (0-100% ethyl acetate in hexanes gradient)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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